molecular formula C20H15F2N3O2 B2592435 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)furan-2-carboxamide CAS No. 1171458-97-1

5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)furan-2-carboxamide

Cat. No.: B2592435
CAS No.: 1171458-97-1
M. Wt: 367.356
InChI Key: UJZLVUXTYTZBOO-UHFFFAOYSA-N
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Description

5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)furan-2-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a furan ring through a carboxamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole intermediate, which is then coupled with a furan derivative. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound .

Scientific Research Applications

5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)furan-2-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazole: A simpler compound with similar structural features.

    2,6-difluorobenzyl derivatives: Compounds that share the difluorobenzyl group but differ in other structural aspects.

    Furan-2-carboxamide derivatives: Compounds with the furan-2-carboxamide moiety but different substituents[][8].

Uniqueness

What sets 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)furan-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

5-(benzimidazol-1-ylmethyl)-N-[(2,6-difluorophenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N3O2/c21-15-4-3-5-16(22)14(15)10-23-20(26)19-9-8-13(27-19)11-25-12-24-17-6-1-2-7-18(17)25/h1-9,12H,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZLVUXTYTZBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=C(O3)C(=O)NCC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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